1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is an organic compound that features a thiophene ring, a hydroxyethyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction of 2-(thiophen-3-yl)ethanol with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Uniqueness
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may provide steric hindrance or electronic effects that differentiate it from its para- and meta- counterparts.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-2-3-5-12(10)16-14(18)15-8-13(17)11-6-7-19-9-11/h2-7,9,13,17H,8H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNXFJBQZWRBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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